1,3,2-Dioxatiolano 2,2-dióxido

Descripción general

Descripción

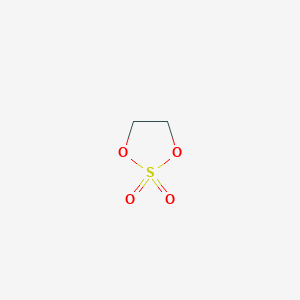

1,3,2-Dioxathiolane 2,2-dioxide, also known as 1,3,2-Dioxathiolane 2,2-dioxide, is a useful research compound. Its molecular formula is C2H4O4S and its molecular weight is 124.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,2-Dioxathiolane 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526594. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,2-Dioxathiolane 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxathiolane 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Baterías de Ion-Litio

El 1,3,2-Dioxatiolano 2,2-dióxido (DTD) es un intermedio crucial en la síntesis orgánica que mejora significativamente el rendimiento y la vida útil de las baterías de ion-litio. Ayuda a controlar el calor liberado durante el proceso de síntesis y previene la hidrólisis .

Retardante de Llama

La estructura única de DTD le permite mejorar eficazmente la retardancia a la llama de los polímeros. Se utiliza como supresor de llama en varios campos como la electrónica, los materiales plásticos, los textiles y los recubrimientos .

Aditivo de Electrolito para Celdas de Metal K

Como aditivo de electrolito, se ha evaluado el uso de DTD en células de metal K. Muestra resultados prometedores en la reducción de la polarización de placa-pelado, lo cual es crucial para la eficiencia y la longevidad de estas células .

Mecanismo De Acción

Target of Action

1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . It primarily targets the solvation structure of Li-ion and the Solid Electrolyte Interphase (SEI) component .

Mode of Action

DTD interacts with its targets by changing the Li-ion solvation structure and optimizing the SEI component . This interaction decreases the energy barrier for Li deposition and reduces the generation of "dead Li" .

Biochemical Pathways

The primary biochemical pathway affected by DTD involves the synthesis process of DTD itself, which releases a large amount of heat, leading to its hydrolysis . This process plays a crucial role in the performance and service life of lithium-ion batteries .

Pharmacokinetics

It’s known that a large amount of heat is released during the synthesis process of dtd, leading to its hydrolysis . This could potentially impact the bioavailability of DTD.

Result of Action

The action of DTD results in a change in the deposition morphology of Li and effectively suppresses the growth of Li dendrites . This leads to an improvement in the performance and service life of lithium-ion batteries .

Action Environment

The action, efficacy, and stability of DTD are influenced by various environmental factors such as temperature, catalyst concentration, residence time, and the ratio of the two-phase flow rates . For instance, optimal conditions for the synthesis of DTD in microreactors have been determined to be a temperature of 14.73 °C, a catalyst concentration of 0.5 g L−1, a flow rate ratio between the continuous phase and the dispersed phase of 0.6, a total flow rate of 2 mL min−1, and a residence time of 117.75 s .

Safety and Hazards

1,3,2-Dioxathiolane 2,2-dioxide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .

Análisis Bioquímico

Biochemical Properties

It is known that it plays a vital role in the synthesis process of lithium-ion batteries . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that a large amount of heat is released during its synthesis, leading to its hydrolysis . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1,3,2-Dioxathiolane 2,2-dioxide involves its reduction prior to propylene carbonate (PC) and shows a strong reduction tendency accompanied by ring-opening . In its anionic form, 1,3,2-Dioxathiolane 2,2-dioxide participates in the Li solvation sheath through a solvent–additive exchange reaction to promote the desolvation of PC .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of 1,3,2-Dioxathiolane 2,2-dioxide has been optimized to achieve a continuous reaction yield of 92.22% . The synthesis kinetic data of 1,3,2-Dioxathiolane 2,2-dioxide have been measured, providing insights into its stability, degradation, and long-term effects on cellular function .

Propiedades

IUPAC Name |

1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFAVCIQZKRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020598 | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-53-3 | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxathiolane, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol, cyclic sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-dioxathiolane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)